molecular formula C13H18O2Si B14425040 Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate CAS No. 82654-01-1

Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate

Cat. No.: B14425040
CAS No.: 82654-01-1
M. Wt: 234.37 g/mol
InChI Key: MBAHQZSGXZJGHL-UHFFFAOYSA-N
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Description

Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under controlled conditions. One common method is the hydrosilylation of an alkyne with a silyl chloride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for sensitive functional groups during chemical reactions. Additionally, the ester group can participate in esterification and transesterification reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[dimethyl(phenyl)silyl]propanoate
  • Methyl 2-[dimethyl(phenyl)silyl]butanoate
  • Methyl 2-[dimethyl(phenyl)silyl]pent-3-enoate

Uniqueness

Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is unique due to the presence of both a silyl group and a butenoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

82654-01-1

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

IUPAC Name

methyl 2-[dimethyl(phenyl)silyl]but-3-enoate

InChI

InChI=1S/C13H18O2Si/c1-5-12(13(14)15-2)16(3,4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3

InChI Key

MBAHQZSGXZJGHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C=C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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